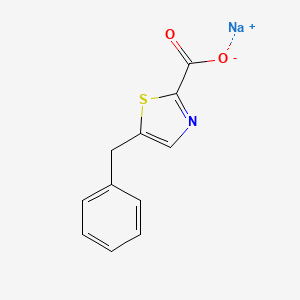

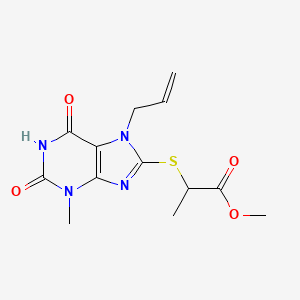

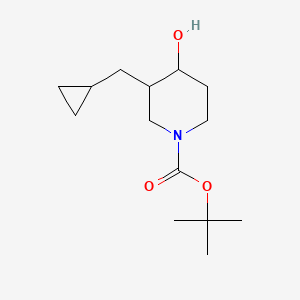

Sodium;5-benzyl-1,3-thiazole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Thiazole-based compounds display significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism . They also demonstrated to have antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities . In this work, conventional and green approaches using ZnO nanoparticles as a catalyst were used to synthesize thiazole-based Schiff base compounds .

Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Chemical Reactions Analysis

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . Various methods have been reported for the synthesis of indoles, for example, modern versions of classical synthesis methods .

Physical And Chemical Properties Analysis

Sodium;5-benzyl-1,3-thiazole-2-carboxylate has a molecular weight of 241.25 . It is a powder at room temperature .

科学的研究の応用

Antibacterial Activity

Thiazole-based Schiff base derivatives, including sodium 5-benzyl-1,3-thiazole-2-carboxylate, have demonstrated significant antibacterial potential. Researchers have synthesized these compounds using both conventional and green approaches (employing ZnO nanoparticles as a catalyst). Among the synthesized compounds, some exhibit good activities against Gram-negative E. coli and Gram-positive S. aureus. Compound 11, in particular, shows promise as an antibacterial therapeutic agent against E. coli .

Antioxidant Properties

Compounds 7 and 9 derived from sodium 5-benzyl-1,3-thiazole-2-carboxylate display potent DPPH radical scavenging activity. Their IC50 values are lower than that of ascorbic acid, indicating strong antioxidant potential. These compounds could be valuable in combating oxidative stress-related diseases .

Molecular Docking

In silico studies reveal that the synthesized compounds interact with specific biological targets. For instance, they bind to DNA gyrase B, an essential enzyme involved in bacterial DNA replication. Compound 11 shows promising binding affinity against E. coli gyrase B. Additionally, compounds 7 and 9 exhibit affinity against human peroxiredoxin 5, a protein implicated in cellular redox regulation .

Cytotoxicity Predictions

The LD50 values of the synthesized compounds fall into class three (50 ≤ LD50 ≤ 300), suggesting moderate toxicity. While caution is necessary, this toxicity profile opens avenues for further investigation, especially in cancer research .

Band Gap Energies

Density functional theory calculations indicate that the synthesized compounds have small band gap energies (ranging from 1.795 to 2.242 eV). These values suggest good reactivity, making them interesting candidates for materials science applications .

Medicinal Chemistry

Thiazole derivatives, including sodium 5-benzyl-1,3-thiazole-2-carboxylate, have been incorporated into various drugs. Clinically used anticancer medicines, such as dabrafenib and dasatinib, contain the thiazole nucleus. The unique properties of thiazoles make them valuable building blocks in drug discovery .

作用機序

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . Thus, our study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Safety and Hazards

The safety information for Sodium;5-benzyl-1,3-thiazole-2-carboxylate includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

将来の方向性

The synthesized compounds showed moderate to high antibacterial and antioxidant activities . The in vitro antibacterial activity and molecular docking analysis showed that compound 11 is a promising antibacterial therapeutics agent against E. coli, whereas compounds 7 and 9 were found to be promising antioxidant agents . Moreover, the green synthesis approach using ZnO nanoparticles as a catalyst was found to be a very efficient method to synthesize biologically active compounds compared to the conventional method .

特性

IUPAC Name |

sodium;5-benzyl-1,3-thiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S.Na/c13-11(14)10-12-7-9(15-10)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSJHDDYRCMXMN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(S2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8NNaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;5-benzyl-1,3-thiazole-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2563526.png)

![6-(3,4-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2563530.png)

![7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B2563540.png)

![7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide](/img/structure/B2563543.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2563546.png)